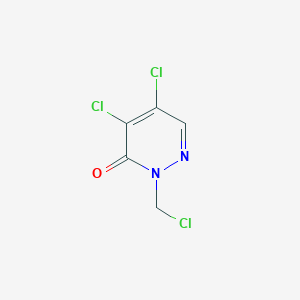
2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
概要
説明
2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one is a heterocyclic organic compound characterized by a pyridazine ring substituted with chloromethyl and dichloro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one typically involves the chlorination of pyridazinone derivatives. One common method includes:
Starting Material: 3(2H)-Pyridazinone.
Chloromethylation: The chloromethyl group is introduced using formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: The pyridazine ring can be subjected to oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium thiocyanate, and amines are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, and amines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridazine dioxides.
Reduction Products: Reduction can yield partially or fully hydrogenated pyridazine derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology
The compound has potential applications in the development of biologically active molecules. Its derivatives are studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science.
作用機序
The mechanism of action of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one and its derivatives involves interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The dichloro substitution on the pyridazine ring can influence the compound’s electronic properties, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Chloromethyl-4,5-dichloropyridine
- 2-Chloromethyl-4,5-dichloropyrimidine
- 2-Chloromethyl-4,5-dichloropyrazine
Uniqueness
2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazine ring. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloromethyl and dichloro groups enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery.
特性
IUPAC Name |
4,5-dichloro-2-(chloromethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2O/c6-2-10-5(11)4(8)3(7)1-9-10/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEUIQSKUWJLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)C(=C1Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403589 | |
| Record name | 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51356-03-7 | |
| Record name | 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















